molecular formula C12H10N2O B12881718 2-(furan-2-ylmethyl)-1H-benzo[d]imidazole

2-(furan-2-ylmethyl)-1H-benzo[d]imidazole

Cat. No.: B12881718
M. Wt: 198.22 g/mol
InChI Key: DGEZZWLUYFXYSZ-UHFFFAOYSA-N
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Description

2-(furan-2-ylmethyl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a furan ring and a benzimidazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-ylmethyl)-1H-benzo[d]imidazole typically involves the reaction of furan-2-carbaldehyde with o-phenylenediamine under acidic conditions. The reaction proceeds through a condensation mechanism, forming the benzimidazole ring system. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-ylmethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives and furan carboxylic acids, which can have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

2-(furan-2-ylmethyl)-1H-benzo[d]imidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for drug development.

    Medicine: Research has shown that derivatives of this compound may have anticancer properties and can be used in the development of new therapeutic agents.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(furan-2-ylmethyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular pathways involved can vary depending on the specific biological target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(furan-2-ylmethyl)-1H-benzo[d]imidazole is unique due to its combination of the furan and benzimidazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-1H-benzimidazole

InChI

InChI=1S/C12H10N2O/c1-2-6-11-10(5-1)13-12(14-11)8-9-4-3-7-15-9/h1-7H,8H2,(H,13,14)

InChI Key

DGEZZWLUYFXYSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC3=CC=CO3

Origin of Product

United States

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